molecular formula C15H16N4OS B5621536 7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Cat. No. B5621536
M. Wt: 300.4 g/mol
InChI Key: FHOUKCZMUMGZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves several steps, including cyclization, chlorination, oxidation, and substitution reactions. A notable method includes the synthesis from dimethyl 3,3'-thiodipropanoate through multiple steps, yielding novel thiopyrano [4,3-d] pyrimidine derivatives, highlighting the synthetic versatility and potential for generating diverse structural analogs (Xu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of thieno[3,2-d]pyrimidines reveals a core structure that is amenable to functionalization, allowing for the modulation of physical and chemical properties. Structural modifications, such as the addition of a 4-morpholino group, significantly influence the compound's interaction with biological targets, as seen in studies exploring the structural activity relationships within this class of compounds (Taltavull et al., 2010).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidines participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are crucial for their functionalization and application in synthesis. The reactivity of these compounds enables the introduction of diverse functional groups, significantly impacting their chemical properties and biological activity (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications in the core structure or the introduction of substituents can lead to changes in these properties, affecting their applicability in different research and development contexts (Lei et al., 2017).

Chemical Properties Analysis

The chemical properties of 7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, such as reactivity, acidity/basicity, and photostability, are critical for its utility in various applications. These properties are largely determined by the compound's molecular structure and the electronic effects of its substituents. Studies have shown that modifications to the thieno[3,2-d]pyrimidine core can significantly alter these chemical properties, enabling the design of compounds with tailored functionalities for specific applications (Karimian et al., 2017).

Mechanism of Action

The mechanism of action of “7,9-dimethyl-4-(4-morpholinyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” involves the inhibition of various enzymes and pathways . It is particularly effective in inhibiting protein kinases (PKs), which play a key role in the proliferation and differentiation of cancer cells .

Future Directions

Thienopyrimidine derivatives, including “7,9-dimethyl-4-(4-morpholinyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine”, hold a unique place in medicinal chemistry and drug development . Future research may focus on exploring their potential in treating various diseases, improving their synthesis methods, and studying their mechanisms of action in more detail .

properties

IUPAC Name

4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9-7-10(2)18-15-11(9)12-13(21-15)14(17-8-16-12)19-3-5-20-6-4-19/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOUKCZMUMGZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.